2-氟-4-硝基苯甲酸乙酯

概述

描述

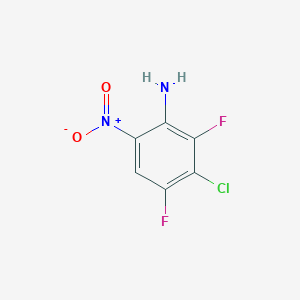

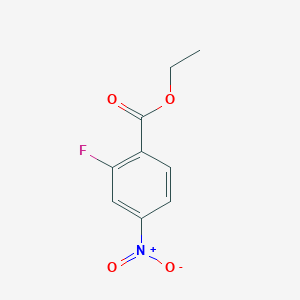

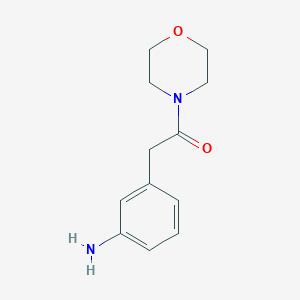

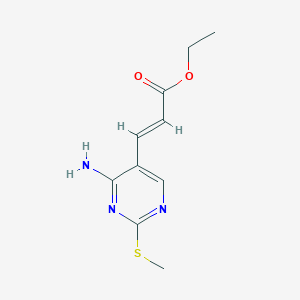

Ethyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of Ethyl 2-fluoro-4-nitrobenzoate involves several steps. One method involves the use of hydrogen in ethyl acetate, with palladium on activated carbon as a catalyst . Another method involves the use of hydrogen chloride and tin in tetrahydrofuran, followed by the addition of sodium hydroxide .Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-4-nitrobenzoate consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

Ethyl 2-fluoro-4-nitrobenzoate can undergo various chemical reactions. For instance, it can be reduced to its corresponding aniline derivative using a polyoxometalate redox mediator . The reaction works in aqueous solution at room temperature and does not require the use of hydrogen gas or sacrificial reagents .Physical And Chemical Properties Analysis

Ethyl 2-fluoro-4-nitrobenzoate has a molecular weight of 213.16 . Other physical and chemical properties such as boiling point, density, and solubility can be determined using various experimental techniques .科学研究应用

2. 氨基衍生物的合成和结构分析2-氟-4-硝基苯甲酸乙酯在氨基衍生物的合成中也至关重要,该过程涉及氧化、氯化、胺化和氢化步骤。合成的化合物,例如 4-氨基-2-氟-N-甲基苯甲酰胺,对于化学研究中的进一步应用非常有价值,如通过这些方法获得的高产率所证明的 (徐、徐和朱,2013)。此外,相关化合物的晶体结构分析提供了对分子排列和氢键在晶体堆积中的作用的见解,进一步突出了该化合物与结构化学的相关性 (Yeong 等人,2018)。

非线性光学性质和光子应用2-氟-4-硝基苯甲酸乙酯衍生物已被研究其三阶非线性光学性质。研究掺杂到聚合物(如 PMMA)中的胂衍生物以研究其非线性折射率和磁化率,表明这些化合物在光子器件中的潜力。对这些材料中的反饱和吸收的研究表明,由于其高非线性光学行为,在光子器件中具有有希望的应用 (奈尔等人,2022)。

医学成像和诊断工具2-氟-4-硝基苯甲酸乙酯已用于开发用于正电子发射断层扫描 (PET) 成像的新型放射性示踪剂。该应用在识别和定位由金黄色葡萄球菌引起的细菌感染中尤为显着。示踪剂区分细菌感染和无菌性炎症的能力突出了其在深部细菌感染的无创诊断工具中的潜力,提供了一种快速且精确的方法来识别和监测感染 (李等人,2020)。

作用机制

Target of Action

Ethyl 2-fluoro-4-nitrobenzoate is primarily used as a reagent in organic synthesis Its primary role is in the formation of carbon-carbon bonds in the Suzuki–Miyaura cross-coupling reaction .

Mode of Action

In the context of organic synthesis, Ethyl 2-fluoro-4-nitrobenzoate can undergo various reactions. For instance, it can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

For example, it can be reduced to form Ethyl 4-amino-2-fluorobenzoate . This process involves the use of a palladium catalyst and hydrogen gas .

Result of Action

The primary result of the action of Ethyl 2-fluoro-4-nitrobenzoate is the formation of new organic compounds through chemical reactions. For instance, in the Suzuki–Miyaura cross-coupling reaction, it can help form new carbon-carbon bonds . In a reduction reaction, it can be transformed into Ethyl 4-amino-2-fluorobenzoate .

安全和危害

未来方向

The future directions for the use of Ethyl 2-fluoro-4-nitrobenzoate could include its application in the synthesis of new compounds and materials. Its use in the reduction of nitrobenzenes to their aniline derivatives is particularly promising for the more sustainable synthesis of substituted anilines .

属性

IUPAC Name |

ethyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLJHQMYPYCYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444025 | |

| Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-4-nitrobenzoate | |

CAS RN |

363-32-6 | |

| Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1313193.png)

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)

![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)